N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]-2-propan-2-ylpyrazole-3-carboxamide
Description
N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]-2-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, a piperidine ring, and a pyrazole ring, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-11(2)22-13(5-6-19-22)15(23)20-12-4-3-9-21(10-12)14-16(24)18-8-7-17-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,18,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNAOBDZHRZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2CCCN(C2)C3=NC=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]-2-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often formed via cyclization reactions involving amines and ketones.
Pyrazole Ring Formation: The pyrazole ring is synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves coupling the pyrazine, piperidine, and pyrazole rings using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]-2-propan-2-ylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine and pyrazole rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]-2-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]-2-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine ring and piperidine ring.
2-amino-4-(1-piperidine)pyridine derivatives: Contains a piperidine ring and is used in similar research applications.
Uniqueness
N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]-2-propan-2-ylpyrazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which provides a versatile framework for various chemical modifications and applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
